molecular formula C16H20N4O2 B11462693 6-butyl-2-hydroxy-1-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one

6-butyl-2-hydroxy-1-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one

Cat. No.: B11462693
M. Wt: 300.36 g/mol
InChI Key: VWMCNQSUWJCUEB-UHFFFAOYSA-N
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Description

6-butyl-2-hydroxy-1-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one is a complex organic compound with a unique structure that combines elements of pyrimidine and pyrimidinone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-butyl-2-hydroxy-1-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the butyl and phenyl groups. The hydroxy group is then added through a hydroxylation reaction. The specific reaction conditions, such as temperature, pressure, and catalysts, vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

6-butyl-2-hydroxy-1-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The butyl and phenyl groups can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as solvent choice and temperature, are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different alkyl or aryl groups.

Scientific Research Applications

6-butyl-2-hydroxy-1-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-butyl-2-hydroxy-1-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol
  • 6-bromo-2-butyl-1H-benz[de]isoquinoline-1,3(2H)-dione
  • 5-hydroxy-8-methoxy-4-oxo-2-phenyl-4H-chromen-7-yl beta-D-glucopyranosiduronic acid

Uniqueness

6-butyl-2-hydroxy-1-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H20N4O2

Molecular Weight

300.36 g/mol

IUPAC Name

6-butyl-1-phenyl-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C16H20N4O2/c1-2-3-9-19-10-13-14(17-11-19)20(16(22)18-15(13)21)12-7-5-4-6-8-12/h4-8,17H,2-3,9-11H2,1H3,(H,18,21,22)

InChI Key

VWMCNQSUWJCUEB-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CC2=C(NC1)N(C(=O)NC2=O)C3=CC=CC=C3

Origin of Product

United States

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